4-Heptylpyrazole

Beschreibung

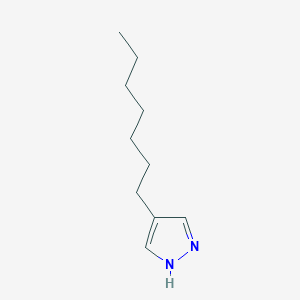

Structure

3D Structure

Eigenschaften

CAS-Nummer |

14766-44-0 |

|---|---|

Molekularformel |

C10H18N2 |

Molekulargewicht |

166.26 g/mol |

IUPAC-Name |

4-heptyl-1H-pyrazole |

InChI |

InChI=1S/C10H18N2/c1-2-3-4-5-6-7-10-8-11-12-9-10/h8-9H,2-7H2,1H3,(H,11,12) |

InChI-Schlüssel |

OKWKXBNFKDGWDZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=CNN=C1 |

Kanonische SMILES |

CCCCCCCC1=CNN=C1 |

Andere CAS-Nummern |

14766-44-0 |

Synonyme |

4-heptylpyrazole |

Herkunft des Produkts |

United States |

Structural Analysis and Characterization of 4 Heptylpyrazole

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information regarding the molecular structure, connectivity, functional groups, and electronic properties of 4-Heptylpyrazole.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the carbon-hydrogen framework of this compound can be mapped out.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the heptyl side chain. The pyrazole ring protons at the C3 and C5 positions are chemically equivalent due to the tautomerism of the N-H proton, resulting in a single signal. rsc.org The N-H proton itself will appear as a broad singlet. The signals for the heptyl chain will follow predictable patterns for an n-alkyl group.

The predicted chemical shifts (δ) in ppm, multiplicities, and integrations are detailed in the table below. The chemical shifts for the pyrazole ring protons are expected to be downfield due to the aromatic and electron-withdrawing nature of the heterocyclic ring. oregonstate.educhemicalbook.com The heptyl chain protons will show characteristic aliphatic signals, with the methylene (B1212753) group attached to the pyrazole ring (α-CH₂) being the most deshielded among the alkyl protons. oregonstate.edu

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| N-H | ~12-14 | broad singlet | 1H |

| H-3, H-5 | ~7.5 | singlet | 2H |

| α-CH₂ | ~2.5 | triplet | 2H |

| β-CH₂ | ~1.6 | quintet | 2H |

| γ, δ, ε-CH₂ | ~1.3 | multiplet | 6H |

| ζ-CH₂ | ~1.3 | multiplet | 2H |

| ω-CH₃ | ~0.9 | triplet | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected: three for the pyrazole ring and seven for the heptyl chain. The C3 and C5 carbons of the pyrazole ring are equivalent due to tautomerism and will produce a single signal at a downfield position. rsc.orglibretexts.org The C4 carbon, being substituted and part of the aromatic system, will also appear in the aromatic region but at a different shift. oregonstate.edu The carbons of the heptyl chain will have chemical shifts in the typical aliphatic region. oregonstate.edu

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted δ (ppm) |

| C-3, C-5 | ~135 |

| C-4 | ~120 |

| α-C | ~28 |

| β-C | ~32 |

| γ-C | ~29.5 |

| δ-C | ~29 |

| ε-C | ~30 |

| ζ-C | ~22.5 |

| ω-C | ~14 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the pyrazole ring and the heptyl group. d-nb.infofu-berlin.de

Key expected vibrational modes include a broad N-H stretching band, C-H stretching from both the aromatic ring and the aliphatic chain, and characteristic ring stretching (C=C and C=N) bands for the pyrazole moiety. nih.govresearchgate.net The aliphatic C-H stretching vibrations of the heptyl group will appear at wavenumbers just below 3000 cm⁻¹, while the aromatic C-H stretch appears just above 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Pyrazole N-H | 3200-3500 | Medium, Broad |

| C-H Stretch | Pyrazole C-H | 3050-3150 | Medium |

| C-H Stretch | Heptyl (aliphatic) | 2850-2960 | Strong |

| C=N / C=C Stretch | Pyrazole Ring | 1400-1600 | Medium-Strong |

| CH₂ Bend | Heptyl Chain | ~1465 | Medium |

| CH₃ Bend | Heptyl Chain | ~1375 | Medium |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. nih.gov The pyrazole ring acts as a chromophore, the part of the molecule responsible for absorbing UV or visible light. The primary electronic transition expected for the pyrazole ring is a π → π* transition. nih.govcardiff.ac.uk Unsubstituted pyrazole in the gas phase exhibits a strong absorption maximum around 203-210 nm. nih.govnist.gov The attachment of an alkyl group, such as the heptyl chain, acts as an auxochrome. This typically results in a small bathochromic (red) shift of the absorption maximum, though the effect is generally minimal. Therefore, this compound is expected to have a λ_max_ slightly above 210 nm.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. wikipedia.org

The molecular formula for this compound is C₁₀H₁₈N₂. Its calculated monoisotopic molecular weight is approximately 166.1470 g/mol . The mass spectrum would show a molecular ion peak (M⁺·) at m/z 166.

The fragmentation of the molecular ion would provide structural information. Key fragmentation pathways for 4-alkylpyrazoles include:

Alpha-Cleavage (α-Cleavage): The bond between the first and second carbon of the heptyl chain (α- and β-carbons) can break. This is often a dominant fragmentation pathway for alkyl-substituted aromatic rings, leading to the formation of a stable resonance-stabilized cation (e.g., a pyrazolyl-tropylium-like ion) at m/z 95 by the loss of a C₅H₁₁ radical.

Benzylic-type Cleavage: The bond between the pyrazole ring and the heptyl group can cleave, leading to a heptyl cation ([C₇H₁₅]⁺) at m/z 99 or, more likely, a pyrazolyl radical and a heptyl cation. However, the most prominent fragmentation is typically the loss of an alkyl radical to form a more stable pyrazolyl-containing cation.

Loss of Alkene Fragments: The heptyl chain can undergo fragmentation through successive loss of alkene units (e.g., ethylene, propene) via rearrangement processes. chemguide.co.uklibretexts.org

Ring Fragmentation: The pyrazole ring itself can fragment, typically by losing molecules like HCN or N₂ after initial side-chain cleavage.

Proton NMR (¹H NMR) Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Advanced Structural Elucidation Methods for Pyrazole Derivatives

The definitive determination of the molecular structure of pyrazole derivatives relies on a suite of advanced analytical techniques. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) and mass spectrometry are crucial for identifying connectivity and fragmentation patterns, X-ray crystallography provides unparalleled, high-resolution data on the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net These methods are often used in conjunction to build a comprehensive understanding of a molecule's structure. For complex heterocyclic systems like pyrazoles, techniques such as Heteronuclear Multiple Bond Correlation (HMBC) in NMR can be particularly insightful for elucidating the configuration, especially in proton-deficient systems. acs.org However, for unambiguous proof of structure, including the precise spatial arrangement, bond lengths, and bond angles, single-crystal X-ray diffraction is considered the gold standard. mdpi.com

X-ray Crystallography of Pyrazole-Containing Compounds

X-ray crystallography is a powerful technique that provides precise information about the atomic and molecular structure of a crystal. The method involves directing an X-ray beam onto a single crystal of a compound. The crystal diffracts the X-rays into a unique pattern of spots. By analyzing the position and intensity of these spots, scientists can generate a three-dimensional electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy. nih.gov This technique is definitive for establishing the absolute configuration and conformational details of molecules. nih.gov

While specific crystallographic data for this compound is not extensively documented in publicly accessible databases, the structural analysis of numerous other pyrazole-containing compounds has been thoroughly investigated. These studies serve to illustrate the power and application of X-ray crystallography in characterizing this class of heterocycles. The data obtained from these analyses are crucial for understanding structure-activity relationships and designing new molecules with specific properties.

Research on various substituted pyrazoles reveals detailed insights into their solid-state structures. For instance, the analysis of different pyrazole derivatives has established key structural parameters, such as the planarity of the pyrazole ring and the orientation of its substituents. iucr.orgiucr.org In many derivatives, the pyrazole ring forms distinct dihedral angles with other attached ring systems. iucr.org The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds. iucr.org

Detailed research findings from the X-ray diffraction analysis of several pyrazole derivatives are presented below, showcasing the type of data obtained from such studies.

Table 1: Selected Crystallographic Data for Various Pyrazole Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

|---|---|---|---|---|---|

| 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₉H₂₁N₃O | Monoclinic | P2₁/c | The pyrazole ring forms dihedral angles of 82.44(5)° with the (dimethylamino)benzene ring and 4.52(5)° with the p-tolyl ring. | iucr.org |

| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide | C₁₈H₁₆N₄O | Orthorhombic | Pbca | The two phenyl rings form a dihedral angle of 78.07(8)° with each other and angles of 56.43(8)° and 24.59(8)° with the pyrazole ring. | iucr.org |

| 4-benzyl-1H-pyrazole | C₁₀H₁₀N₂ | Monoclinic | P2₁ | The dihedral angle between the pyrazole and phenyl rings is 86.91(7)°. | |

| 3,5-diamino-4-benzyl-1H-pyrazole | C₁₀H₁₂N₄ | Monoclinic | P2₁/c | The dihedral angle between the pyrazole and phenyl rings is 70.92(4)°. | |

| A pyrazole derivative L1 (unspecified name in source) | Not specified | Trigonal | R̅3c | The N1-N1' bond distance was found to be 1.361(3) Å. | mdpi.com |

These examples highlight how X-ray crystallography provides detailed geometric parameters for pyrazole derivatives, including the precise bond lengths and the spatial orientation of different molecular fragments. mdpi.com Such data is invaluable for computational modeling and for understanding how molecular structure influences the chemical and physical properties of these compounds.

Mechanistic Investigations and Biological Interactions of 4 Heptylpyrazole

Enzymatic Inhibition Studies of 4-Heptylpyrazole

Inhibition of Cytosolic Ethanol (B145695) Dehydrogenase by this compound

This compound has been identified as an inhibitor of cytosolic ethanol dehydrogenase. nih.govcapes.gov.br Pyrazole (B372694) and its derivatives are known to inhibit human liver alcohol dehydrogenase (LADH) by competing with ethanol for the enzyme's active site. scispace.com This competitive inhibition occurs through the formation of an inactive ternary complex consisting of the enzyme, the coenzyme NAD+, and the pyrazole inhibitor. scispace.com The formation of this complex can be observed spectrophotometrically. scispace.com Studies on various pyrazole derivatives have shown that substitutions on the pyrazole ring can significantly affect their inhibitory potency. For instance, monosubstituted pyrazoles like 4-iodopyrazole (B32481) are more potent inhibitors of human LADH than pyrazole itself, while di- and tri-substituted derivatives are generally less effective. scispace.com

Impact on Mitochondrial Sterol 26-Hydroxylase Activity and Bile Acid Biosynthesis

The synthesis of bile acids from cholesterol is a complex process involving multiple enzymatic steps in the liver. imrpress.comorpha.net A key pathway, known as the acidic pathway, is initiated in the mitochondria by the enzyme sterol 26-hydroxylase (CYP27A1). imrpress.commdpi.com This enzyme is a member of the cytochrome P450 superfamily and is located in the inner mitochondrial membrane. mdpi.comgenecards.org It catalyzes the oxidation of cholesterol intermediates as part of the bile acid synthesis pathway. genecards.orguniprot.org

Specific Inhibition of 3α,7α,12α-Trihydroxy-5β-Cholestanoic Acid Formation

Research has demonstrated that this compound can inhibit the mitochondrial formation of 3α,7α,12α-trihydroxy-5β-cholestanoic acid by 70%. nih.govcapes.gov.br This acid is a key intermediate in the biosynthesis of cholic acid, one of the primary bile acids. genome.jp The formation of 3α,7α,12α-trihydroxy-5β-cholestanoic acid occurs through the oxidation of 5β-cholestane-3α,7α,12α,26-tetrol, a reaction catalyzed by rabbit liver mitochondria in the presence of NAD+. nih.gov The inhibitory effect of this compound on this specific step highlights its influence on the bile acid biosynthetic pathway. In contrast, disulfiram, an inhibitor of cytosolic acetaldehyde (B116499) dehydrogenase, does not inhibit this reaction. nih.gov

Implications for Mitochondrial Dehydrogenase Systems

The inhibition of 3α,7α,12α-trihydroxy-5β-cholestanoic acid formation by this compound suggests an interaction with mitochondrial dehydrogenase systems involved in bile acid biosynthesis. nih.gov Mitochondria contain numerous dehydrogenases that generate NADH by oxidizing various compounds. researchgate.net This NADH is then re-oxidized by the respiratory electron transfer chain. researchgate.net Dihydrolipoamide dehydrogenase (DLDH) is one such mitochondrial NAD+-dependent oxidoreductase that is a component of several crucial enzyme complexes. medsci.org The inhibitory action of this compound points to the role of a mitochondrial dehydrogenase system in the conversion process within the bile acid synthesis pathway. nih.gov

Broader Mechanistic Studies of Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. rsc.orgfrontiersin.org The biological activity of pyrazole derivatives is highly dependent on the type and position of substituents on the pyrazole ring, which influences their interaction with biological targets. rsc.org

Interactions with Protein Targets (e.g., kinases, enzymes)

Pyrazole derivatives have been shown to interact with a variety of protein targets, leading to diverse biological effects. rsc.orgmdpi.com These interactions are often driven by the pyrazole ring acting as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility. nih.gov The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors (N-1) and acceptors (N-2), facilitating binding to the active sites of enzymes. nih.gov

Kinase Inhibition: A significant area of research has focused on pyrazole derivatives as kinase inhibitors. researchgate.netresearchgate.net They have been developed to target various kinases involved in cancer and inflammatory diseases, such as Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). mdpi.comresearchgate.netnih.gov For instance, certain 4-amino-(1H)-pyrazole derivatives are potent inhibitors of JAK1, JAK2, and JAK3. nih.gov Ring-fused pyrazole derivatives have also shown potent inhibitory activity against lymphocyte-specific kinase (Lck). eui.eu The interaction with these kinases can disrupt signaling pathways that are crucial for cell proliferation and survival.

Enzyme Inhibition: Besides kinases, pyrazole derivatives inhibit other classes of enzymes. researchgate.net For example, they have been investigated as inhibitors of enzymes like topoisomerase and phosphodiesterase 5 (PDE5). mdpi.comnih.gov The interaction with these enzymes can interfere with critical cellular processes like DNA replication and signal transduction. Molecular docking studies have been employed to understand the binding modes of pyrazole derivatives with their target proteins, revealing key interactions such as hydrogen bonds and hydrophobic contacts that contribute to their inhibitory activity. nih.govasianjpr.com

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of pyrazole derivatives is intrinsically linked to their molecular structure, a concept extensively explored through Structure-Activity Relationship (SAR) studies. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a critical pharmacophore in numerous therapeutically active agents. researchgate.net The nature, position, and stereochemistry of substituents on this core structure dictate the compound's interaction with biological targets, thereby influencing its pharmacological profile. acs.orgresearchgate.net

SAR studies reveal that the biological functions of pyrazole-containing compounds—spanning antibacterial, antifungal, anticancer, and anti-inflammatory activities—are highly dependent on the substitution patterns on the pyrazole ring. researchgate.netnih.gov For instance, the presence of electron-withdrawing groups on aryl rings attached to the pyrazole core has been shown to enhance antimalarial activity. researchgate.net Conversely, the type and size of alkyl groups substituted on the pyrazole ring can significantly impact potency and selectivity. In one study on N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, modifying the alkyl substituents at the 3 and 5 positions of the pyrazole ring had a marked effect on inhibitory activity. A 3-methyl-5-ethyl substitution was found to be more potent than a 3,5-diethyl substitution, suggesting that even minor changes in alkyl chain length can alter the compound's fit within a protein's binding pocket. acs.org

Catalytic and Reaction Mechanism Studies Involving Heptylpyrazole Cores

Heptylpyrazole and related long-chain alkylpyrazoles serve as crucial ancillary ligands in transition metal-catalyzed oxidation reactions, particularly in the epoxidation of olefins. uni-kl.de The primary role of the heptylpyrazole ligand is to modify the properties of the metal catalyst, enhancing its performance in terms of solubility, activity, and selectivity. uni-kl.deresearchgate.net

In molybdenum-catalyzed epoxidations, pyrazole-based ligands coordinate to the molybdenum center to form stable, yet highly active, catalytic complexes. uni-kl.decsic.es A common precursor, oxodiperoxomolybdenum(VI), when complexed with pyrazole ligands, forms catalysts capable of efficiently converting olefins to epoxides using oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂). uni-kl.demdpi.com The long alkyl chains, such as the heptyl group, are particularly advantageous as they significantly increase the solubility of the resulting metal complexes in non-polar, apolar organic solvents where the olefin substrates are typically more soluble. uni-kl.de This enhanced solubility allows the catalytic reaction to proceed in a homogeneous phase, which often leads to higher reaction rates and efficiency.

Research has demonstrated that pyrazole ligands are robust and resistant to oxidation under the catalytic conditions, which is a desirable trait for a ligand in an oxidative environment. csic.es The electronic properties of the pyrazole ligand, which can be tuned by substituents, directly influence the catalytic activity of the molybdenum center. uni-kl.de By forming a stable coordination complex, the heptylpyrazole ligand helps to prevent the decomposition of the catalyst, such as through hydrolysis, while facilitating the primary catalytic cycle of oxygen transfer. csic.es Dioxomolybdenum(VI) complexes featuring bidentate aryloxide-pyrazole ligands have shown high catalytic activity in the epoxidation of various olefins, including challenging substrates like 1-octene. researchgate.net The specific geometry of these complexes, with the pyrazole nitrogen coordinating to the metal, is fundamental to their catalytic competence. uni-kl.deresearchgate.net

The table below summarizes findings from studies on molybdenum-catalyzed epoxidation of cis-cyclooctene, highlighting the influence of N-donor ligands like pyrazoles.

Table 1: Effect of N-Donor Ligands on Molybdenum-Catalyzed Epoxidation of cis-Cyclooctene Data synthesized from studies on Mo-catalyzed epoxidation systems. csic.es

| Ligand Type | Oxidant | Conversion (%) | Selectivity to Epoxide (%) | Key Observation |

| Pyrazole | 30% aq. H₂O₂ | ~30-50% | High | Resists oxidation and prevents catalyst hydrolysis. csic.es |

| Imidazole | 30% aq. H₂O₂ | ~30-50% | Complete | Undergoes oxidative decomposition during the reaction. csic.es |

| Pyridine | 30% aq. H₂O₂ | Variable | Variable | Used as a base additive to control the reaction medium. csic.es |

The mechanism of olefin epoxidation catalyzed by molybdenum complexes with pyrazole-based ligands has been investigated through both experimental studies and theoretical calculations, such as Density Functional Theory (DFT). researchgate.netorganic-chemistry.org These investigations aim to elucidate the step-by-step process of the catalytic cycle, from the activation of the catalyst to the formation of the final product. nih.gov

A generally accepted catalytic cycle for molybdenum-catalyzed epoxidation begins with the interaction between the molybdenum-pyrazole complex (the precatalyst) and an oxidant, such as tert-butyl hydroperoxide (TBHP). mdpi.com This interaction forms a highly reactive molybdenum-peroxo species, which is the active catalyst responsible for the oxygen atom transfer (OAT).

The proposed mechanistic pathway involves the following key steps:

Catalyst Activation: The initial dioxomolybdenum(VI)-pyrazole complex reacts with the hydroperoxide oxidant. This step involves the coordination of the oxidant to the Lewis acidic molybdenum center. mdpi.com

Oxygen Transfer: The activated molybdenum-peroxo species interacts with the olefin substrate. The oxygen atom is transferred from the peroxo ligand to the double bond of the olefin, forming an epoxide. This step is often considered the turnover-determining step of the cycle. mdpi.comnih.gov Theoretical studies suggest this transfer can occur via a concerted pathway. mdpi.com

Product Release and Catalyst Regeneration: After the oxygen transfer, the epoxide product is released from the coordination sphere of the metal. The remaining molybdenum complex is then ready to react with another molecule of the oxidant to regenerate the active peroxo species, thus completing the catalytic cycle. mdpi.com

DFT calculations have been instrumental in providing deeper insights into the electronic structure of the catalytic intermediates and the transition states. researchgate.netorganic-chemistry.orgnih.gov These computational studies help to understand the influence of the ligand's electronic properties on the catalytic activity. For instance, DFT calculations on dioxomolybdenum(VI) complexes with aryloxide-pyrazole ligands have helped to rationalize the observed high catalytic activities by analyzing the electronic environment around the molybdenum atom. researchgate.net Experimental evidence, such as kinetic studies and the characterization of intermediates, complements the theoretical models to build a comprehensive picture of the reaction mechanism. mdpi.comorganic-chemistry.org Different mechanistic possibilities, such as the Sharpless or Thiel type mechanisms, have been considered, depending on the specific catalyst system and reaction conditions. mdpi.com

Theoretical and Computational Studies of 4 Heptylpyrazole

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules. plos.orgresearchgate.netchemrxiv.org These methods, rooted in quantum mechanics, provide detailed insights into molecular behavior at the atomic level by solving the Schrödinger equation for a given system. researchgate.net

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method widely used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org It is based on the principle that the properties of a many-electron system can be determined using functionals of the spatially dependent electron density. wikipedia.org This approach is computationally more feasible than traditional methods that rely on the complex many-electron wave function. mpg.de DFT has become a popular and versatile method in computational chemistry. wikipedia.org

In the context of pyrazole (B372694) derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized molecular geometries, including bond lengths and angles. physchemres.org These calculations provide insights into the molecule's three-dimensional structure and symmetry. physchemres.org Furthermore, DFT is used to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. physchemres.org

Ab Initio Methods for Molecular Properties

Ab initio molecular dynamics (AIMD) is a computational method that calculates the forces acting on nuclei directly from electronic structure calculations as a trajectory is generated. rub.de This allows for the study of complex chemical systems without pre-defined potentials. rub.de AIMD has found broad applications in chemistry and materials science. rub.de

One of the key applications of ab initio methods is the prediction of various molecular properties. For instance, AIMD simulations can be used to generate data for calculating NMR parameters. mdpi.com By including the quantum nature of both electrons and nuclei, methods like ab initio path integral molecular dynamics (PIMD) can provide a more accurate description of the system. mdpi.com These simulations allow for the consideration of anharmonic vibrations, which is an improvement over many classical force fields based on the harmonic approximation. mdpi.com The combination of AIMD with NMR parameter calculations has proven to be a valuable tool for analyzing the structure and dynamics of complex systems. mdpi.com

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. mdpi.com This methodology has become highly relevant for the detailed characterization of biomolecular systems, often complementing experimental data. mdpi.com MD simulations can be used to explore the conformational space of molecules, providing insights into their flexibility and dynamic behavior. nih.gov

In the study of GAGs, for example, MD simulations have been used to analyze descriptors such as the root-mean-square deviation (RMSD), radius of gyration (Rgyr), and end-to-end distance (EED) to understand their flexibility and shape. nih.gov These simulations can also reveal details about the conformational space of glycosidic linkages and the puckering of sugar rings. nih.gov By analyzing intramolecular interactions, such as hydrogen bonding and interactions with counterions, a deeper understanding of the molecule's stability and behavior can be achieved. nih.gov For large and flexible molecules, MD simulations are crucial for generating representative conformations that can then be used for further analysis, such as the prediction of spectroscopic properties. frontiersin.org

Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of molecules. chemrxiv.org

Computational IR and NMR Spectra Prediction

Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra have become invaluable tools in chemical analysis. chemrxiv.org DFT is a common method for predicting vibrational frequencies and IR intensities. researchgate.net By comparing computed IR spectra with experimental data, researchers can confirm molecular structures and assign vibrational modes. physchemres.org While harmonic calculations are a common starting point, methods that account for anharmonicity, often through MD simulations, can provide more accurate spectra. rsc.org

Similarly, computational methods are used to predict NMR chemical shifts. plos.orgresearchgate.net DFT calculations, for instance, can predict 1H and 13C NMR chemical shifts, which can be crucial for assigning the relative configurations of diastereoisomers when experimental data is ambiguous. researchgate.net The accuracy of these predictions is often enhanced by considering the dynamic nature of molecules through MD simulations. chemrxiv.org Large datasets of computationally generated IR and NMR spectra are being developed to support the advancement of machine learning models for spectral prediction and structure elucidation. chemrxiv.org

Theoretical UV-Vis Absorption Spectra

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.de It allows for the calculation of excited state energies and transition probabilities. faccts.de The theoretical UV-Vis absorption spectrum can be computed in the gas phase and in different solvents to study the effect of the environment on the electronic transitions. physchemres.org

The calculated absorption wavelengths and oscillator strengths can be compared with experimental UV-Vis spectra to assign electronic transitions, such as π→π* and n→π* transitions. physchemres.orguni-muenchen.de For pyrazole derivatives, theoretical calculations have shown good agreement with experimental results, helping to understand the electronic properties and the nature of the electronic transitions. physchemres.orgresearchgate.net The analysis of the molecular orbitals involved in these transitions, such as the HOMO to LUMO transition, provides further insight into the electronic structure of the molecule. physchemres.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has emerged as a powerful tool for investigating the intricacies of chemical reactions and biological interactions involving pyrazole derivatives. By modeling molecular structures and their energetic landscapes, researchers can gain profound insights into reaction pathways, transition states, and the underlying principles governing the behavior of these compounds. This section delves into the theoretical and computational studies that elucidate the reaction mechanisms relevant to 4-Heptylpyrazole, focusing on its synthesis and potential interactions in biological and catalytic systems.

Transition State Analysis of Synthetic Reactions

The synthesis of substituted pyrazoles, including those with alkyl chains like this compound, often involves reactions where multiple isomers can be formed. Computational transition state analysis is crucial for understanding and predicting the regioselectivity of these reactions. Density Functional Theory (DFT) is a commonly employed method to model the reaction pathways and determine the geometries and energies of reactants, transition states, and products. researchgate.netrsc.org

One of the primary synthetic routes to the pyrazole core is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, between a 1,3-dipole (like a diazoalkane or a nitrile imine) and a dipolarophile (such as an alkyne or alkene). rsc.orgchim.it Computational studies of these reactions focus on locating the transition state structures for all possible regioisomeric products. The calculated activation energy for each pathway indicates the kinetic favorability of forming a specific isomer. For instance, in the synthesis of 3,4-diaryl-1H-pyrazoles via a 1,3-dipolar cycloaddition, DFT calculations have shown that the observed regioselectivity correlates well with the calculated lowest activation energy barrier, leading to the most stable product. rsc.org This approach can be directly applied to predict the outcome of the synthesis of this compound.

Another significant method for pyrazole synthesis is the cyclocondensation of β-dicarbonyl compounds or their analogs, such as unsymmetrical enaminodiketones, with hydrazines. researchgate.net Theoretical studies on these reactions have revealed that while the activation-free energies for the formation of different regioisomers can be similar, the thermodynamic stability of the final products often dictates the observed regiospecificity. researchgate.net By calculating the energies of the transition states and the final products, computational models can explain why a single regioisomer is predominantly formed. researchgate.net For a hypothetical synthesis of this compound from an appropriately substituted enaminodiketone, DFT calculations could predict the most likely isomeric outcome by comparing the stability of the possible products.

Intrinsic reaction coordinate (IRC) calculations are often performed after locating a transition state to confirm that it connects the reactants and the desired product, thus validating the proposed reaction pathway. chim.it The analysis of distortion and interaction energies within the transition state can further elucidate the origins of selectivity, attributing it to factors like steric hindrance or favorable electronic interactions. chim.it

Table 1: Representative Computational Data for Pyrazole Synthesis Analysis Note: This table presents generalized data based on findings from various computational studies on pyrazole synthesis to illustrate the concepts discussed. Specific values would need to be calculated for the exact reactants leading to this compound.

| Parameter | Description | Typical Findings from Computational Studies |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Lower ΔG‡ indicates a kinetically favored reaction pathway, often correlating with the major product observed experimentally. rsc.orgmdpi.com |

| Reaction Energy (ΔG_rxn) | The overall free energy change of the reaction. | A more negative ΔG_rxn indicates a thermodynamically more stable product, which can determine the product ratio under thermodynamic control. researchgate.net |

| Transition State Geometry | The 3D arrangement of atoms at the highest point of the energy profile. | Analysis reveals key bond-forming and bond-breaking events and steric interactions that influence regioselectivity. chim.it |

| IRC Analysis | Intrinsic Reaction Coordinate analysis. | Confirms that the calculated transition state connects the correct reactants and products on the potential energy surface. chim.it |

Mechanistic Modeling of Biological and Catalytic Processes

Computational modeling is instrumental in understanding how pyrazole derivatives, including this compound, might interact with biological targets or function in catalytic processes. These models can predict binding affinities, identify key interactions, and elucidate the mechanisms of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR is a computational modeling technique that correlates the chemical structure of a series of compounds with their biological activity. msjonline.orgacs.orgnih.govmedicalresearchjournal.orgnih.gov For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activity against various enzymes, such as cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR) kinase, and acetylcholinesterase. msjonline.orgacs.orgshd-pub.org.rs These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical relationship with the observed biological activity. msjonline.orgmedicalresearchjournal.org For a compound like this compound, a QSAR model could predict its potential as an inhibitor based on the contribution of its heptyl group to properties like lipophilicity, which often plays a crucial role in ligand-receptor interactions.

Molecular Docking and Molecular Dynamics (MD) Simulations:

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. msjonline.orgmedicalresearchjournal.orgnih.gov This technique is widely used to study the interactions of pyrazole-based inhibitors with their target enzymes. nih.gov For instance, docking studies have revealed how pyrazole derivatives fit into the active sites of enzymes like B-Raf kinase and cytochrome P450 2E1 (CYP2E1), identifying key hydrogen bonds and hydrophobic interactions. nih.govnih.gov The heptyl group of this compound would be expected to form significant hydrophobic interactions within the binding pocket of a target protein.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations provide insights into the stability of the binding pose, the role of solvent molecules (like water), and conformational changes in the protein upon ligand binding. nih.govnih.gov For example, MD simulations of pyrazole-based inhibitors have highlighted the importance of a stable hydrogen-bond network, sometimes mediated by water molecules, for potent inhibition. nih.gov Such simulations could be used to assess the stability of this compound within a specific binding site and to calculate the binding free energy, offering a more accurate prediction of its affinity.

Mechanistic Modeling in Catalysis:

Computational methods are also applied to understand the role of pyrazole-containing complexes in catalysis. mdpi.com Protic pyrazole ligands can participate in metal-ligand cooperation, where the pyrazole NH group acts as a proton shuttle or engages in hydrogen bonding to facilitate catalytic transformations. mdpi.com DFT calculations can be used to model the entire catalytic cycle, identifying the structures and energies of intermediates and transition states. mdpi.com This approach has been used to elucidate mechanisms of reactions such as the dehydrogenation of amines catalyzed by pyrazole-ruthenium complexes. mdpi.com While this compound itself is not a catalyst, it could be incorporated as a ligand in a metal complex, and its electronic and steric properties, influenced by the heptyl group, would be a key focus of such computational studies.

Advanced Applications and Derivatization Strategies for 4 Heptylpyrazole Scaffolds

Development of Functional Materials Incorporating 4-Heptylpyrazole Moiety

The unique electronic and structural characteristics of the pyrazole (B372694) ring, combined with the physical properties endowed by the heptyl substituent, make this compound a valuable component in the design of novel functional materials. ijrpr.com

Applications in Dyes and Fluorescent Agents

Pyrazole derivatives are recognized for their utility in creating fluorescent dyes and labels. jetir.org The pyrazole core can be chemically modified to produce compounds with desirable photophysical properties, such as high quantum yields and tunable emission spectra. researchgate.netbenthamdirect.com The incorporation of an alkyl group like heptyl at the C4 position can influence the molecule's solubility and aggregation behavior, which in turn affects its fluorescence characteristics in different media. polyu.edu.hk

The development of fluorescent dyes often involves creating π-conjugated systems. researchgate.net Pyrazole derivatives can be designed to exhibit fluorescence, making them valuable in applications like biological staining and sensor development. jetir.org For instance, 1,3,5-triaryl-2-pyrazolines are a well-known class of fluorescent compounds that typically emit blue fluorescence with high quantum yields. researchgate.net While specific data on the fluorescence of this compound is not extensively documented in publicly available literature, the general principles of fluorophore design suggest that derivatization of the this compound core to create extended π-systems could lead to fluorescent compounds. The heptyl group would enhance solubility in nonpolar environments, a useful property for incorporation into various materials.

Research on pyrazoline derivatives has shown that these compounds can exhibit significant fluorescence, with absorption typically in the 300-400 nm range and emission of blue light. researchgate.net The photophysical properties of pyrazole-based dyes are influenced by their molecular structure, including the nature of substituents on the pyrazole ring. polyu.edu.hk

Integration into Polymer Systems

The functionalization of polymers with specific chemical moieties is a key strategy for developing materials with tailored properties. Pyrazole derivatives have been incorporated into polymer backbones to create functional materials for applications such as photonics and photovoltaics. polyu.edu.hkbohrium.com The this compound moiety can be integrated into polymer systems to impart specific functionalities.

For example, a patent for a method of treating hair mentions the use of 4,5-diamino-l-heptylpyrazole as a primary intermediate in the formation of anionic colored polymers. researchgate.net This suggests that the heptylpyrazole unit can be part of a monomer that is then polymerized. The heptyl group in such a polymer would likely enhance its hydrophobicity and influence its interaction with other components in a formulation.

Potential in Sensor Technologies

Pyrazole derivatives have emerged as a significant class of compounds in the development of chemosensors for detecting various ions and molecules. nih.govnih.gov These sensors often rely on the coordination of the target analyte by the pyrazole's nitrogen atoms, leading to a detectable change in the compound's photophysical properties, such as a color change or a change in fluorescence intensity. nih.govrsc.org

The design of pyrazole-based chemosensors often involves creating a structure where the binding of an analyte alters the electronic properties of a conjugated system. nih.gov The versatility of pyrazole chemistry allows for the synthesis of derivatives that are highly selective and sensitive to specific analytes. nih.gov For instance, pyrazole-based sensors have been developed for the detection of metal ions like Ni²⁺ and Al³⁺. rsc.org

While specific research on this compound as a sensor is not widely reported, its structure suggests potential in this area. The pyrazole ring can act as the binding site for an analyte, and the heptyl group can be used to tune the sensor's solubility and its interaction with the surrounding environment, potentially enhancing its performance in specific applications, such as sensing in non-aqueous media or within lipid membranes. The development of pyrazole-based chemosensors is an active area of research, with applications in environmental monitoring and biological imaging. nih.govresearchgate.net

Coordination Chemistry of this compound as a Ligand

The nitrogen atoms of the pyrazole ring possess lone pairs of electrons, making them excellent donors for coordination to metal ions. researchgate.net This allows pyrazole and its derivatives, including this compound, to act as ligands in the formation of metal complexes. researchgate.net

Formation of Metal Complexes

Pyrazole derivatives are versatile ligands that can coordinate to a wide range of metal ions, forming complexes with various geometries and properties. researchgate.netresearchgate.net The coordination can occur through one or both of the nitrogen atoms. The presence of substituents on the pyrazole ring, such as the heptyl group in this compound, can influence the steric and electronic properties of the resulting metal complexes. nih.gov

The synthesis of metal complexes with alkylpyrazole ligands has been reported, demonstrating the ability of these ligands to form stable coordination compounds. nih.govresearchgate.net For example, cis-Pt(II) complexes containing methyl or ethyl pyrazole ligands have been synthesized and characterized. nih.govresearchgate.net The alkyl group can affect the solubility and biological activity of the complexes. It is expected that this compound would similarly form complexes with various transition metals, with the heptyl group providing significant lipophilicity to the resulting complex. This property could be advantageous for applications requiring solubility in organic solvents or for facilitating transport across biological membranes.

The coordination chemistry of acylpyrazolones, which are derivatives of pyrazoles, has been extensively studied, revealing a wide range of metal complexes with applications in catalysis and materials science. researchgate.net

Catalytic Applications of this compound Metal Complexes

Metal complexes containing pyrazole-based ligands have shown significant catalytic activity in a variety of organic transformations. bohrium.commdpi.com The electronic properties of the pyrazole ligand can be tuned by substituents, which in turn influences the catalytic performance of the metal center. bohrium.com

For example, copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. bohrium.com The catalytic activity of these complexes is dependent on factors such as the solvent, the counter-ion of the metal salt, and the structure of the pyrazole ligand. bohrium.com Ruthenium complexes with pyrazole-functionalized ligands have been used for the selective synthesis of C3-alkylated indoles. rsc.org

While specific catalytic applications of this compound metal complexes are not extensively documented, the general catalytic activity of other alkylpyrazole complexes suggests that this compound-ligated metal centers could be effective catalysts. The heptyl group could play a role in modulating the catalyst's solubility and its interaction with substrates, potentially leading to enhanced activity or selectivity in certain reactions. Protic pyrazole complexes have also been investigated for their catalytic applications, where the proton-responsive nature of the ligand plays a key role in the catalytic cycle. nih.gov

Strategies for Derivatization of this compound

The this compound scaffold serves as a versatile platform for the development of more complex molecules through various derivatization strategies. These strategies primarily involve the introduction of functional groups onto the pyrazole ring or the fusion of the pyrazole with other heterocyclic systems. Such modifications are pursued to modulate the chemical and physical properties of the parent compound for advanced applications.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound focuses on introducing functional groups, such as amino or alkyl groups, at various positions on the pyrazole ring. These substitutions can significantly alter the molecule's electronic properties and reactivity.

4,5-diamino-1-heptylpyrazole

The introduction of two amino groups at the C4 and C5 positions of the N1-heptyl substituted pyrazole ring yields 4,5-diamino-1-heptylpyrazole, a compound noted for its use as an intermediate in dye chemistry. epo.orggoogle.com Two primary synthetic routes are plausible for its preparation, based on established methods for analogous diaminopyrazoles.

One effective strategy begins with the cyclization of an appropriate cyanoacetate (B8463686) derivative with heptylhydrazine. A general method involves reacting an alkyl (ethoxymethylene)cyanoacetate with the substituted hydrazine (B178648) (in this case, heptylhydrazine). google.comgoogle.com This initial reaction forms a 5-amino-4-alkoxycarbonyl-1-heptylpyrazole intermediate. Subsequent chemical transformations, including hydrolysis, decarboxylation, nitrosation at the C4 position, and finally, reduction of the nitroso group, would yield the desired 4,5-diamino-1-heptylpyrazole. google.compatsnap.com

An alternative synthetic pathway starts with 3,5-dibromo-4-nitropyrazole. google.com This process involves several key steps:

N-Alkylation: The pyrazole nitrogen is first substituted with the heptyl group.

Amination: One of the bromine atoms is replaced by an amino group by heating the compound with an amine, such as benzylamine (B48309) or an alkylamine. google.com

Reduction: The nitro group at the C4 position and the remaining bromine atom are reduced and replaced, respectively, typically through catalytic hydrogenation, to form the final 4,5-diamino-1-heptylpyrazole product. google.comcir-safety.org

Tetramethyl-heptylpyrazole

Tetramethyl-heptylpyrazole has been identified in environmental samples through analytical techniques like Pyrolysis-Field Ionization Mass Spectrometry (Py-FIMS). While specific synthetic procedures for this compound are not detailed in the literature, its synthesis can be conceptualized based on classical pyrazole formation reactions. The most common and versatile method for synthesizing polysubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.com

To produce a tetramethyl-heptylpyrazole, a plausible route would involve the reaction between a suitably substituted hydrazine and a tetrasubstituted 1,3-dicarbonyl precursor. The precise isomer of tetramethyl-heptylpyrazole formed would depend on the substitution pattern of the starting materials and the regioselectivity of the cyclization reaction.

Exploration of Fused Pyrazole Systems with Heptyl Chains

The this compound core, particularly when functionalized with groups like amines, serves as a building block for creating fused heterocyclic systems. chim.it These fused systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, are of significant interest in materials science and medicinal chemistry. jmchemsci.comnih.gov The synthesis of these complex molecules relies on the reactivity of the functional groups on the pyrazole ring.

The 4,5-diamino-1-heptylpyrazole derivative is an excellent precursor for constructing fused rings. The vicinal diamine functionality can react with a variety of 1,2-dicarbonyl compounds or their equivalents to form a fused pyrazine (B50134) ring, leading to a pyrazolo[3,4-b]pyrazine system. Similarly, reaction with 1,3-bielectrophilic reagents can lead to the formation of other fused six-membered rings. researchgate.net

Another key intermediate for creating fused systems is a pyrazole-4-carbaldehyde. A this compound-based carbaldehyde could be synthesized and then used in condensation reactions. For instance, reacting a 5-amino-1-heptylpyrazole-4-carbaldehyde with active methylene (B1212753) compounds can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. chemmethod.com These multicomponent reactions are highly efficient for building molecular complexity from simple, functionalized pyrazole precursors. researchgate.net The presence of the heptyl chain in these fused systems provides a lipophilic domain that can influence solubility and intermolecular interactions.

Research Gaps and Future Directions in 4 Heptylpyrazole Research

Untapped Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is well-established, often involving the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. royal-chem.com However, for 4-heptylpyrazole specifically, the full arsenal (B13267) of modern synthetic methods has yet to be deployed. Key areas for future research include:

Eco-Friendly Synthesis: The development of "Green Chemistry" approaches, such as microwave-assisted, ultrasound-assisted, and mechanochemical-assisted syntheses, could provide more efficient and environmentally benign routes to this compound and its derivatives. rsc.org These methods often lead to reduced reaction times, lower energy consumption, and higher yields compared to conventional heating. rsc.org

Multicomponent Reactions (MCRs): MCRs, like the Ugi four-component condensation, offer a powerful strategy for rapidly generating libraries of structurally diverse pyrazole derivatives. organic-chemistry.org Applying MCRs to synthesize novel this compound analogues could accelerate the discovery of new bioactive molecules. nih.gov

Catalytic Methods: The use of transition-metal catalysts and photoredox reactions has shown promise in the synthesis of various pyrazole derivatives. mdpi.com Investigating these catalytic systems for the regioselective synthesis of this compound could offer improved control and efficiency.

Comprehensive Structural Characterization of Novel Derivatives

The synthesis of new this compound derivatives necessitates thorough structural elucidation. While standard spectroscopic techniques like NMR (¹H and ¹³C), FT-IR, and mass spectrometry are fundamental, future research should incorporate more advanced methods. mdpi.comdergipark.org.tr

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of molecules. mdpi.com Obtaining crystal structures of novel this compound derivatives would be invaluable for understanding their solid-state packing, intermolecular interactions, and for validating computational models. nih.gov

Advanced Spectroscopic Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be crucial for definitively assigning complex structures, especially for more elaborate derivatives of this compound.

A systematic approach to synthesizing and characterizing a library of this compound derivatives with diverse functional groups at other positions on the pyrazole ring would provide a valuable dataset for structure-activity relationship (SAR) studies.

Deeper Elucidation of Mechanistic Pathways

Understanding the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. While general mechanisms for pyrazole synthesis and electrophilic substitution are known, specific mechanistic studies on this compound are lacking. masterorganicchemistry.combyjus.com

Tandem and Cascade Reactions: Investigating the potential for this compound to participate in tandem or cascade reactions could lead to the efficient construction of complex molecular architectures. researchgate.net

Computational Analysis: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the feasibility of different mechanistic routes. researchgate.net

Exploration of New Application Domains

The applications of pyrazole derivatives are vast, spanning pharmaceuticals, agrochemicals, and materials science. royal-chem.comrsc.org However, the specific applications of this compound are not extensively documented beyond its known role as an inhibitor of cytosolic ethanol (B145695) dehydrogenase. capes.gov.br Future research should explore its potential in a wider range of fields.

Medicinal Chemistry: Given the broad biological activities of pyrazoles (e.g., anti-inflammatory, anticancer, antimicrobial), this compound and its derivatives should be screened against a diverse panel of biological targets. mdpi.comrsc.orgnih.gov The heptyl group may enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.

Agrochemicals: Pyrazoles are used as insecticides, herbicides, and fungicides. royal-chem.comnih.gov The efficacy of this compound derivatives in these areas warrants investigation.

Materials Science: Pyrazole-containing compounds have been explored for applications in dyes, conductive polymers, and photovoltaic materials. royal-chem.com The influence of the 4-heptyl substituent on the electronic and photophysical properties of such materials could lead to novel applications.

Advanced Computational Modeling and Predictive Studies

In silico methods are powerful tools in modern chemical research, enabling the prediction of properties and the design of new molecules with desired characteristics. researchgate.net Applying these techniques to this compound research could significantly accelerate progress.

Molecular Docking: Docking studies can predict the binding affinity and mode of interaction of this compound derivatives with various biological targets, guiding the design of more potent and selective inhibitors or agonists. mdpi.comdovepress.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, allowing for the prediction of the activity of unsynthesized compounds. researchgate.net

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.com

Predictive Modeling of Material Properties: Computational models can be used to predict the electronic, optical, and mechanical properties of materials incorporating this compound, aiding in the design of new functional materials. arxiv.org

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in a variety of scientific disciplines.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Heptylpyrazole with high purity?

- Methodological Answer : this compound is synthesized via nucleophilic substitution or condensation reactions. Key parameters include:

- Temperature : Reactions are typically conducted under reflux conditions (e.g., 112°C at 0.5 mmHg for distillation) to ensure complete conversion .

- Solvent Selection : Polar aprotic solvents (e.g., xylene, ethanol) are preferred for their ability to stabilize intermediates .

- Purification : Recrystallization from ethanol-ether mixtures yields a semihydrochloride derivative (m.p. 112–114.5°C) for analytical confirmation .

- Yield Optimization : Reported yields range from 69% to 77%, influenced by stoichiometric ratios and catalyst use (e.g., chloranil for dehydrogenation) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the pyrazole core and heptyl chain regiochemistry.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 167.2 (CHN) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content (e.g., C: 79.3%, H: 12.7%, N: 8.0%) are used to verify purity .

- Chromatography : Column chromatography (silica gel, methanol/ethyl acetate eluent) resolves by-products from multi-step syntheses .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s reactivity predictions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazole N1 atom often shows higher electron density, favoring alkylation reactions .

- Molecular Docking : Models interactions with biological targets (e.g., alcohol dehydrogenase) to explain inhibitory activity discrepancies between in vitro and in silico data .

- Solvent Effect Simulations : COSMO-RS models evaluate solvent polarity’s impact on reaction kinetics, aligning with empirical observations in ethanol vs. THF .

Q. What strategies address low yields in this compound derivatization for pharmacological studies?

- Methodological Answer :

- By-Product Analysis : Use LC-MS to identify competing pathways (e.g., over-alkylation or oxidation). Adjust protecting groups (e.g., benzyl vs. methyl) to block undesired sites .

- Catalyst Screening : Test transition-metal catalysts (e.g., CuI for click chemistry) to enhance regioselectivity in triazole-pyrazole hybrid syntheses .

- Reaction Monitoring : In-situ FTIR tracks intermediate formation (e.g., imine or boronate esters) to optimize stepwise protocols .

Q. How do structural modifications of this compound influence its biological activity?

- Methodological Answer :

- SAR Studies : Replace the heptyl chain with shorter (e.g., 4-octyl) or branched alkyl groups. Compare IC values against alcohol dehydrogenase isoforms to identify chain-length-dependent inhibition .

- Crystallography : Single-crystal X-ray diffraction reveals conformational flexibility in the pyrazole ring, correlating with binding affinity changes in enzyme active sites .

- Metabolic Stability Assays : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.